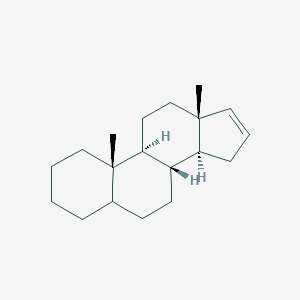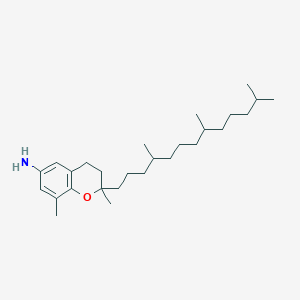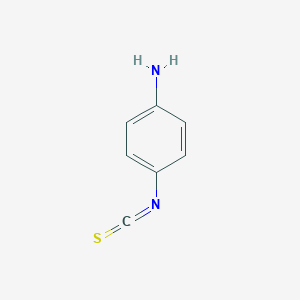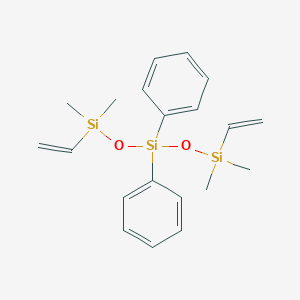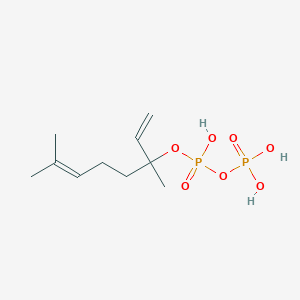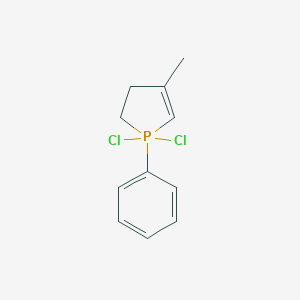
m-Carborane
Overview
Description
M-Carborane is a type of carborane, which are electron-delocalized clusters composed of boron, carbon, and hydrogen atoms . It is also known as 1,7-Dicarbadodecaborane .
Synthesis Analysis
M-Carborane derivatives have been synthesized using a versatile strategy, starting with 9,10-I2-1,7-closo-C2B10H10 .Molecular Structure Analysis
The molecular structure of m-Carborane has been analyzed using X-ray diffraction . The structure is closo-carborane, a hollow polyhedron (icosahedron) with the gross formula C2B10H12 .Chemical Reactions Analysis
M-Carborane exhibits enhanced thermal stability in comparison with conventional polysiloxane . It has been used in the synthesis of polycarboranesiloxanes, which are organoelement polymers modified with carborane structures in the backbone or pendant chains .Physical And Chemical Properties Analysis
M-Carborane is a white crystalline powder or flakes . It has a molecular weight of 144.23 . It is slightly soluble in chloroform and methanol, and insoluble in water . It has a melting point of 272 °C .Scientific Research Applications
Core for Periphery-Decorated Macromolecules
m-Carborane can serve as a novel core for globular periphery-decorated macromolecules . A new class of di and tetrabranched m-carborane derivatives has been synthesized, starting with 9,10-I2-1,7-closo-C2B10H10 . These new reported tetrabranched m-carborane derivatives provide a sort of novel core for the synthesis of 3D radially grown periphery-decorated macromolecules .
Platform for Mechanism-Based Therapies
Carborane-containing drugs are an emerging class of compounds with potential beneficial applications in drug design . These highly hydrophobic clusters are potential “new keys for old locks” which open up an exciting field of research for well-known, but challenging important therapeutic substrates .
Nanostructured and Electroactive Materials
Carborane science has grown in complexity, and applications have advanced steadily in areas such as nanostructured and electroactive materials .
Catalysis
Carboranes have found applications in the field of catalysis . They can be used to stabilize radical complexes because of their large steric hindrance and unique electronic effects .
Polymers
Carboranes have been used in the development of polymers . Their unique properties make them suitable for creating new types of polymers with enhanced characteristics.
Aromatic Halogenation
Carborane catalysts have been used for aromatic halogenation . This includes not only bromination but also more challenging chlorination and iodination .
Mechanism of Action
Target of Action
m-Carborane, a highly hydrophobic cluster, is an emerging class of compounds with potential applications in drug design . It has been found to interact with important receptors, making it a promising candidate for efficient therapeutic treatments . For instance, carborane analogues of mefenamic acid have been evaluated for their ability to inhibit the synthesis of prostaglandins by nonselectively blocking cyclooxygenase (COX) isoforms COX-1 and COX-2 .
Mode of Action
The mode of action of m-Carborane is largely dependent on its unique structure. The compound’s interaction with its targets results in changes that are beneficial for therapeutic treatments . For example, the M⋯C–H interaction, a unique bonding interaction stabilized by carborane cages, has been observed in organometallic chemistry .
Biochemical Pathways
The biochemical pathways affected by m-Carborane are still under investigation. It is known that the compound’s interaction with its targets can lead to the formation of b-i bonds . Additionally, the M⋯C–H interaction can convert into C–H bond metallization under certain conditions .
Pharmacokinetics
The pharmacokinetics of m-Carborane, including its absorption, distribution, metabolism, and excretion (ADME) properties, are yet to be fully understood. It is known that the compound’s unique structure and properties, such as its high thermal stability and kinetic inertness to metabolism, could potentially influence its bioavailability .
Result of Action
The molecular and cellular effects of m-Carborane’s action are still being explored. Studies have shown that carborane analogues have stronger antitumor potential compared to their parent organic compound . Furthermore, the M⋯C–H interaction can convert into C–H bond metallization under acidic conditions or via treatment with t-butyl isocyanide .
Action Environment
The action, efficacy, and stability of m-Carborane can be influenced by various environmental factors. For instance, the unique electronic effects of carborane can stabilize the M⋯C–H bonding interaction in organometallic chemistry . Moreover, the compound’s high thermal stability makes it suitable for use in various environments .
Safety and Hazards
Future Directions
M-Carborane has potential beneficial applications in drug design . It is still an emerging class of compounds with potential beneficial applications in drug design . These highly hydrophobic clusters are potential “new keys for old locks” which open up an exciting field of research for well-known, but challenging important therapeutic substrates .
properties
InChI |
InChI=1S/C2H2B10/c3-1-4-2(3)6-8-10-12-11-9-7-5-1/h1-2H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWJUVSLJRLZFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1[B][B][B][B]C2[B]C([B]2)[B][B][B]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2B10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-Carborane | |
CAS RN |
16986-24-6 | |
| Record name | 1,7-Dicarbadodecaborane(12) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,7-dicarbadodecaborane(12) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of m-Carborane?
A1: m-Carborane, also known as 1,7-dicarba-closo-dodecaborane(12), has a molecular formula of C2B10H12 and a molecular weight of 144.23 g/mol.
Q2: What are some spectroscopic techniques used to characterize m-Carborane and what information do they provide?
A2: Researchers utilize various spectroscopic methods to confirm the structure of m-carborane and its derivatives. NMR spectroscopy, including 1H, 13C, 11B, and even 29Si NMR, provides detailed information about the structure and bonding environment of the atoms within the molecule [, , , ]. FTIR spectroscopy is employed to identify functional groups and analyze curing behavior in polymeric materials containing m-carborane units [, , , ].
Q3: How does the incorporation of m-carborane affect the thermal stability of polymers?
A3: Studies indicate that the incorporation of m-carborane units into various polymer backbones, such as polysiloxanes and polybenzoxazines, significantly enhances their thermal and thermo-oxidative stability [, , , , , ]. This improvement is attributed to the robust nature of the carborane cage and its ability to form a protective layer of boron oxides upon thermal degradation, preventing further breakdown of the material.
Q4: What factors influence the thermal properties of m-carborane-containing polymers?
A4: Research on poly(m-carborane-siloxanes) suggests that the electronic effects of pendant groups attached to the polymer backbone can significantly influence the degradation behavior of the material. For instance, electron-withdrawing groups tend to increase the initial degradation temperature (Td5) [].
Q5: Are there any specific challenges associated with the synthesis of high molecular weight m-carborane-containing polymers?
A5: While the synthesis of m-carborane-containing polymers has been successful, achieving ultra-high molecular weight polymers (Mw > 1 million) with specific end groups, like carboranesilanol termination, has proven challenging and difficult to reproduce consistently [].
Q6: How is m-Carborane utilized in the context of metathesis reactions?
A6: Dialkenyl-substituted m-carboranes have been successfully employed in ruthenium-catalyzed metathesis reactions []. Due to the non-adjacent positioning of alkenyl groups in the 1,7 positions of the m-carborane cage, these reactions primarily undergo acyclic diene metathesis polymerization (ADMET), leading to the formation of unique main-chain m-carborane polymers.
Q7: How is computational chemistry used to understand the properties of m-carborane derivatives?
A7: Density functional theory (DFT) calculations play a crucial role in elucidating the electronic properties and reactivity of m-carborane derivatives [, , , ]. For instance, DFT has been used to study the influence of iodine substituents on the photophysical properties of m-carborane-anthracene dyads, confirming minimal impact due to the distance between the iodine atoms and the fluorophore [].
Q8: How do structural modifications to m-carborane affect its biological activity?
A8: Research on m-carborane-based non-steroidal progesterone receptor (PR) ligands has shown that chirality at the secondary alcohol position significantly influences PR-agonistic activity []. Additionally, the size of the alkyl side chain and the presence of specific groups like 4-cyanophenyl impact PR-agonistic and antagonistic activities.
Q9: What is the impact of m-carborane incorporation on the fluorescence properties of organic dyes?
A9: Studies on m-carborane-anthracene dyads and triads reveal that linking m-carborane to anthracene moieties significantly enhances their intrinsic fluorescence quantum yield (ϕF) in solution without altering their absorption and emission patterns [, ]. This improvement is attributed to the free rotation of the anthracene unit when linked to the Ccluster of the m-carborane cage. Additionally, the presence of iodine atoms on the boron vertices does not significantly affect the photophysical properties due to their distance from the fluorophore [].
Q10: How do carborane units influence the stability of silicone polymers?
A10: Studies on poly-m-carboranylsiloxanes demonstrate that the carborane units contribute to the overall stability of the silicone chain, enhancing their resistance to radiation compared to conventional polydimethylsiloxanes []. This increased stability is attributed to the ability of the carborane cage to act as a radical scavenger.
Q11: What makes m-carborane a promising scaffold for boron neutron capture therapy (BNCT) agents?
A11: The high boron content of m-carborane makes it an attractive scaffold for developing BNCT agents. Studies on 3-carboranyl thymidine analogues (3CTAs) demonstrate their potential as boron delivery agents for BNCT []. These analogues exhibit good substrate properties for human thymidine kinase 1 (TK1), leading to selective retention in TK1-expressing tumors, which is crucial for targeted BNCT.
Q12: What analytical methods are used to study the thermal behavior of m-carborane-containing polymers?
A12: Thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for investigating the thermal behavior of m-carborane-containing polymers [, , , , ]. These methods provide valuable information about thermal stability, degradation temperatures, and glass transition temperatures (Tg), which are essential for understanding the material's performance at elevated temperatures.
Q13: What is the significance of Hawthorne's boron insertion reaction in m-carborane chemistry?
A13: Hawthorne's boron insertion reaction played a pivotal role in expanding the synthetic toolbox for preparing substituted m-carboranes []. This reaction allows for the introduction of various substituents, such as fluorine, bromine, and diphenylamino groups, at specific positions on the m-carborane cage, opening avenues for further derivatization and exploration of their properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



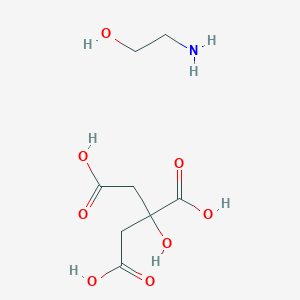



![17-Tert-butyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadecane](/img/structure/B99300.png)
